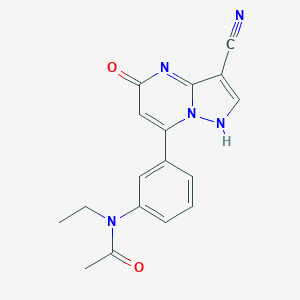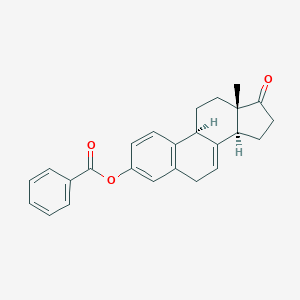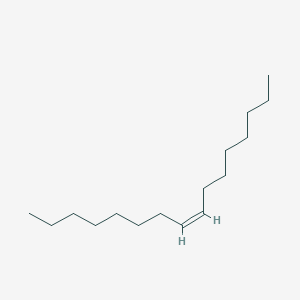
(8Z)-8-Hexadecene
Overview
Description
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its occurrence in nature or its uses.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, reaction conditions, and the overall yield of the reaction.Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s atomic arrangement, bond lengths and angles, and molecular mass.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include information about its reactivity, the products it forms, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This includes information about the compound’s physical properties (like melting point, boiling point, and solubility) and chemical properties (like acidity, basicity, and reactivity).Scientific Research Applications
Marker Compounds in Food Chemistry
- Hydrocarbons as Markers for Irradiated Cashew Nuts : Volatile long-chain hydrocarbons like 1-hexadecene can serve as marker compounds in irradiated cashew nuts. Their concentrations increase linearly with radiation dose and are persistent over a six-month storage period (Bhattacharjee et al., 2003).
Catalysis and Chemical Reactions
- Isomerization with Solid Acid Catalysts : The isomerization of hexadecenes, including 1-hexadecene, can be catalyzed using various solid acid catalysts. These catalysts, like Nafion® supported on SiO2 or Al2O3, show varying degrees of selectivity and lifetime in these processes (Bruno & Dooley, 2015).
Material Science and Nanotechnology
- UV-initiated Hydrosilylation on Silicon : The UV-initiated hydrosilylation of hexadecene on hydrogen-terminated silicon surfaces can be enhanced by various additives. This process, crucial in forming Si-C bonds, can be accelerated up to 200 times faster than in neat hexadecene (Huck & Buriak, 2012).
Chemistry of Hydrocarbons
- Radiation Chemistry of n-Hexadecene-1 : The study of n-hexadecene-1 under irradiation shows the formation of various hydrocarbons and polymers. The effects of temperature and additives like FeCl3 on the reaction products have been explored (Collinson, Dainton, & Walker, 1961).
Surface Chemistry
- Alkyl Monolayer Covalently Bonded to Si(111) : Hexadecyl monolayers covalently attached to Si(111) surfaces were prepared from 1-hexadecene. The formation was characterized by various techniques, illustrating important aspects of surface chemistry (Matsumoto et al., 2009).
Environmental Chemistry
- Oxidation of Alkanes to Internal Monoalkenes by a Nocardia : The oxidation of hexadecane by Nocardia salmonicolor produces internal monohexadecenes, including 8-hexadecene. This process represents a potential pathway in aliphatic hydrocarbon degradation (Abbott & Casida, 1968).
Polymer Science
- Random Coil Dimensions of Poly(1‐hexadecene) : The study of poly(1-hexadecene) provides insights into the molecular dimensions and characteristics of this polymer, crucial for understanding its properties in various applications (Peña et al., 1997).
Chemical Synthesis
- Improved Method for Organic Monolayers of 1-Alkenes on Silicon : This research presents an improved method for forming monolayers of 1-hexadecene on silicon surfaces. It highlights the significance of solvent choice in the formation of these monolayers (Sieval et al., 1999).
Safety And Hazards
This section would detail any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. It would also include appropriate safety precautions for handling and disposal.
Future Directions
This could include potential applications of the compound, areas for further research, or ways to improve its synthesis or use.
properties
IUPAC Name |
(Z)-hexadec-8-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3/b16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEAIXVWPDMXCR-NXVVXOECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C\CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8Z)-8-Hexadecene | |
CAS RN |
35507-10-9 | |
| Record name | 8-Hexadecene, (8Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035507109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-HEXADECENE, (8Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72L4ZW9CO2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,5,5-Trifluoro-7-oxabicyclo[4.1.0]heptane](/img/structure/B116359.png)
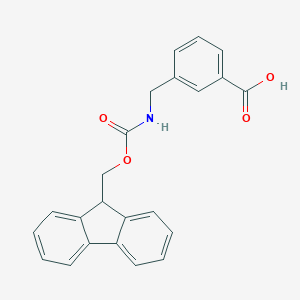
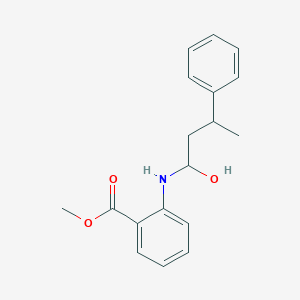
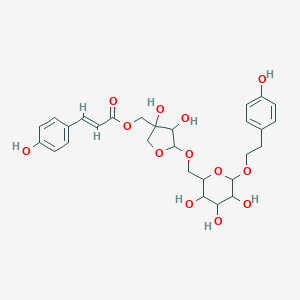
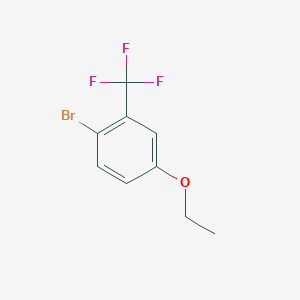
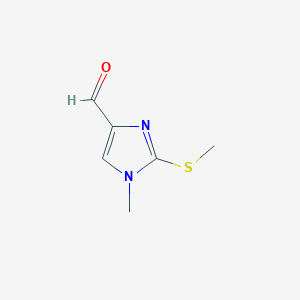
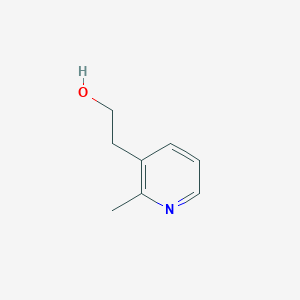
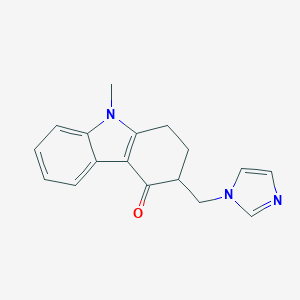
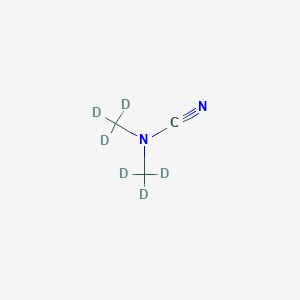
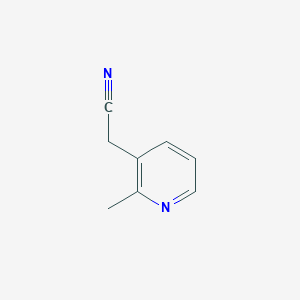
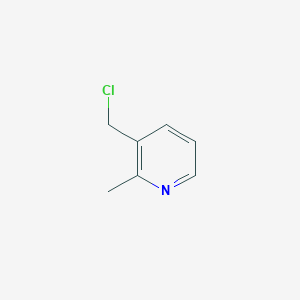
![1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B116384.png)
